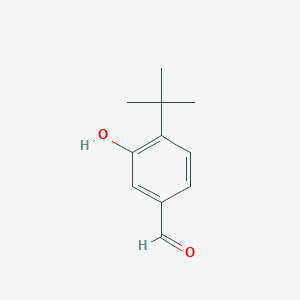

4-(Tert-butyl)-3-hydroxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)6-10(9)13/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVIZUKIXXXTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532966-59-9 | |

| Record name | 4-(tert-butyl)-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 4 Tert Butyl 3 Hydroxybenzaldehyde

Retrosynthetic Analysis and Target Molecule Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.in For 4-(tert-butyl)-3-hydroxybenzaldehyde, several logical disconnections can be proposed, outlining distinct synthetic approaches.

Disconnection I (C-CHO Bond): The most direct disconnection involves cleaving the bond between the aromatic ring and the aldehyde's carbonyl carbon. This corresponds to a formylation reaction in the forward sense. The resulting precursor, or "synthon," is an anion on the aromatic ring, which points to a nucleophilic aromatic precursor. The logical starting material for this approach is m-tert-butylphenol .

Disconnection II (C-H Aldehyde Bond): An alternative strategy involves a functional group interconversion (FGI) where the aldehyde is traced back to a functional group at a lower oxidation state, such as a methyl group. In the forward direction, this corresponds to the oxidation of a benzylic methyl group. This disconnection leads to 5-tert-butyl-m-cresol as the key precursor.

Disconnection III (C-C(CH₃)₃ Bond): A third possibility is to disconnect the bulky tert-butyl group from the aromatic ring. This points to a Friedel-Crafts alkylation reaction in the forward synthesis. The precursor for this strategy would be 3-hydroxybenzaldehyde (B18108) . While feasible, controlling the regioselectivity of the tert-butylation on a deactivated ring bearing an aldehyde group can be challenging.

These primary disconnections form the basis for developing the synthetic pathways discussed in the following sections.

Classical and Modern Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the synthesis of this compound can be approached by either introducing the aldehyde group onto a pre-functionalized phenol (B47542) or by oxidizing a precursor that already contains the correct carbon skeleton.

This approach focuses on the direct introduction of a formyl group (-CHO) onto the m-tert-butylphenol ring, ortho to the hydroxyl group. The hydroxyl group is a strong activating group and ortho-, para-director, making the desired C-4 position (ortho to the hydroxyl and meta to the tert-butyl group) a favorable site for electrophilic substitution.

Several classical and modern formylation methods are applicable:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) in a basic solution to generate dichlorocarbene (B158193) (:CCl₂) as the electrophile. It typically favors formylation at the ortho position of phenols.

Duff Reaction (or Hexamine Reaction): This method employs hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid). It is also highly selective for the ortho-position of activated phenols.

Magnesium-Mediated Formylation: A highly efficient method for ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride (MgCl₂) and a tertiary amine like triethylamine (B128534) (Et₃N). chemspider.com The phenol is first converted to its magnesium phenoxide, which then complexes with formaldehyde (B43269), leading to highly selective ortho-formylation. A detailed procedure for a related compound, 5-tert-butyl-2-hydroxybenzaldehyde, involves refluxing 4-tert-butylphenol (B1678320) with MgCl₂, Et₃N, and paraformaldehyde in acetonitrile, achieving an 83% yield. chemspider.com This methodology is directly adaptable to m-tert-butylphenol.

Table 1: Comparison of Phenol Formylation Methods

| Reaction Name | Reagents | Key Features | Typical Starting Material |

|---|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH | Classic method; generates dichlorocarbene in situ; moderate yields. | m-tert-butylphenol |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., TFA) | Good ortho-selectivity for activated phenols. | m-tert-butylphenol |

| Magnesium-Mediated | Paraformaldehyde, MgCl₂, Et₃N | High ortho-selectivity and yields; mild conditions. chemspider.com | m-tert-butylphenol |

| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Uses highly toxic reagents; less common now. | m-tert-butylphenol |

Following the logic of Disconnection II, the aldehyde functionality can be generated through the oxidation of a methyl group. The required starting material, 5-tert-butyl-m-cresol, can be synthesized via Friedel-Crafts alkylation of m-cresol. The oxidation of the benzylic methyl group must be selective, avoiding oxidation of the phenol ring.

Several methods are effective for this transformation:

HBr/DMSO Oxidation: A mixture of hydrobromic acid (HBr) and dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective system for oxidizing hindered p-cresols to their corresponding p-hydroxybenzaldehydes. acs.orgnih.gov This system was successfully used to synthesize 3-tert-butyl-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)benzaldehyde from its corresponding cresol (B1669610) precursor in 72% yield. acs.org This method is a strong candidate for the oxidation of 5-tert-butyl-m-cresol.

Sommelet Reaction: This reaction converts a benzyl (B1604629) halide into an aldehyde using hexamine followed by hydrolysis. The synthesis would first require the selective radical bromination of the methyl group on 5-tert-butyl-m-cresol (after protecting the hydroxyl group) using a reagent like N-bromosuccinimide (NBS).

Metal-Based Oxidants: Reagents such as manganese dioxide (MnO₂) or chromium trioxide (CrO₃) can be used for the oxidation of benzylic alcohols to aldehydes. This would necessitate a two-step process: reduction of the methyl group's corresponding carboxylic acid or conversion of the methyl group to a benzyl halide followed by hydrolysis to a benzyl alcohol, and then oxidation.

Table 2: Selected Methods for Benzylic Oxidation

| Method | Reagents | Key Features | Precursor |

|---|---|---|---|

| HBr/DMSO Oxidation | HBr, DMSO | Effective for hindered cresols; one-step from methyl group. acs.org | 5-tert-butyl-m-cresol |

| Sommelet Reaction | 1. NBS, Initiator; 2. Hexamine; 3. H₂O | Multi-step process via a benzyl halide intermediate. | 5-tert-butyl-m-cresol |

| Manganese Dioxide Oxidation | MnO₂ | Selective for oxidizing benzylic/allylic alcohols. | (4-tert-butyl-3-hydroxyphenyl)methanol |

The introduction of the tert-butyl group onto a phenolic ring is typically achieved via Friedel-Crafts alkylation using an alkylating agent like isobutylene (B52900) or t-butyl bromide. researchgate.netgoogle.com A significant challenge is controlling the regioselectivity, as traditional catalysts often favor substitution at the para-position. google.com

To synthesize the necessary m-tert-butylphenol precursor, one could perform a Friedel-Crafts alkylation on phenol. However, this reaction typically yields a mixture of 2-tert-butylphenol (B146161), 4-tert-butylphenol, and 2,4-di-tert-butylphenol. wikipedia.orgscientificupdate.com Achieving the meta-isomer is non-trivial and often requires isomerization of the other isomers under specific conditions.

For syntheses requiring specific ortho-alkylation, specialized catalysts have been developed:

Aluminum Phenoxide: Using aluminum phenoxide as a catalyst promotes selective ortho-substitution when reacting phenol with isobutylene, yielding up to 85-90% ortho-substituted products. google.com

Sulfuric Acid: Incremental addition of sulfuric acid as a catalyst during the reaction of phenol with isobutylene can also promote ortho-butylation. google.com

Iron(III) Chloride/Trifluoroacetic Acid: A synergistic Brønsted/Lewis acid system using FeCl₃ and trifluoroacetic acid (TFA) has been shown to effectively catalyze the tert-butylation of phenols at the less-hindered ortho position. chemrxiv.org

These ortho-alkylation strategies are crucial for preparing precursors like 2-tert-butylphenol, which is an important industrial intermediate itself. wikipedia.org

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

Catalysis is paramount for developing efficient, selective, and sustainable synthetic routes. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high activity and selectivity under mild conditions.

Several steps in the synthesis of this compound can be accomplished using homogeneous catalytic systems.

For tert-Butylation: As mentioned, aluminum phenoxide complexes are effective homogeneous catalysts for the selective ortho-alkylation of phenols. google.com A method for preparing 2,6-di-tert-butylphenol (B90309) utilizes a phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst, allowing the reaction to proceed at atmospheric pressure with high yield. google.com Similarly, the FeCl₃/TFA system is a homogeneous catalytic approach for introducing the tert-butyl group. chemrxiv.org

For Formylation: The magnesium-mediated formylation reaction can be considered a catalyzed process where the magnesium salt facilitates the reaction cycle. While often used in stoichiometric amounts, its role is catalytic in nature by forming a chelated intermediate that directs the electrophilic attack of formaldehyde. chemspider.com

For C-C Bond Formation: Advanced, modern methods allow for the synthesis of substituted benzaldehydes via transition metal-catalyzed cross-coupling. researchgate.net For instance, a two-step, one-pot procedure has been developed where a Weinreb amide is reduced to a stable aluminum hemiaminal intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an organometallic reagent to form a variety of substituted benzaldehydes. rug.nlacs.org This powerful strategy could potentially be adapted to construct the target molecule from a suitably functionalized precursor.

Table 3: Examples of Homogeneous Catalytic Systems

| Synthetic Step | Catalytic System | Key Advantage | Reference |

|---|---|---|---|

| tert-Butylation | Aluminum Phenoxide | High ortho-selectivity. | google.com |

| tert-Butylation | FeCl₃ / Trifluoroacetic Acid (TFA) | Synergistic catalysis for ortho-alkylation. | chemrxiv.org |

| Formylation | MgCl₂ / Et₃N | Chelation control for high ortho-selectivity. | chemspider.com |

| C-C Coupling | Palladium Complexes | Formation of aldehydes from precursors via cross-coupling. | rug.nlacs.org |

Heterogeneous Catalysis for Sustainable Synthesis

The synthesis of this compound predominantly involves the ortho-formylation of its precursor, 3-tert-butylphenol (B181075). A key aspect of sustainable synthesis is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby minimizing waste and improving process efficiency. While direct heterogeneous catalysis for the formylation step itself is an area of ongoing research, the industrial production of the 3-tert-butylphenol precursor heavily relies on this principle.

The precursor is typically manufactured via the Friedel-Crafts alkylation of phenol with isobutene or tert-butyl alcohol. Solid acid catalysts, such as zeolites and acidic clays (B1170129), have been extensively studied and employed as heterogeneous catalysts for this process, replacing traditional homogeneous catalysts like sulfuric acid or aluminum chloride, which are corrosive and difficult to dispose of.

Several types of zeolites have shown high activity and selectivity in the tert-butylation of phenol. The catalytic performance is influenced by the pore structure, acidity, and silicon-to-aluminum ratio of the zeolite. For instance, zeolites like Beta and USY, with their three-dimensional pore systems, often exhibit higher catalytic activity compared to those with one-dimensional pores. nih.gov

| Catalyst Type | Key Characteristics | Typical Performance in Phenol Alkylation | Reference |

| Zeolite Beta | Three-dimensional large-pore structure, strong Brønsted acid sites. | High phenol conversion and good selectivity towards 4-tert-butylphenol, but can also produce 2-tert-butylphenol and di-substituted products. | nih.gov |

| Zeolite Y (USY) | Faujasite structure with large supercages, strong acidity. | Shows high catalytic activity. Product distribution can be tuned by modifying reaction conditions. | nih.gov |

| Al-MCM-41 | Mesoporous molecular sieve with a high surface area and tunable acidity. | A silicon-to-aluminum ratio of approximately 60 has been reported to yield the highest conversion and good selectivity in vapor-phase tert-butylation. | nih.gov |

| Acidic Clays | Montmorillonite and other clays activated by acid treatment. | Cost-effective option, but may have lower thermal stability and selectivity compared to zeolites. |

This interactive table summarizes common heterogeneous catalysts used for synthesizing the precursor to this compound.

For the subsequent formylation of 3-tert-butylphenol, the transition from established homogeneous methods (like the Duff or Reimer-Tiemann reactions) to a fully heterogeneous catalytic system is challenging. However, research into solid acid catalysts for formylation reactions is active. The goal is to develop a robust, reusable catalyst that can facilitate the electrophilic substitution of the formyl group onto the phenol ring with high regioselectivity, offering a greener alternative to current synthetic routes. The principles learned from the catalytic oxidation of cresols to hydroxybenzaldehydes using solid metal oxides, such as insoluble cobalt oxide (Co₃O₄), may inform the development of future heterogeneous formylation catalysts. acs.org

Solvent Effects and Green Chemistry Considerations

The choice of solvents and reagents in the formylation of 3-tert-butylphenol is critical from both a yield and a green chemistry perspective. Several classical and modern formylation methods exist, each with distinct advantages and environmental impacts.

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols. wikipedia.orgbyjus.com It traditionally employs chloroform as the formyl source in a biphasic system with a strong aqueous base like sodium hydroxide (B78521). wikipedia.org The reactive electrophile is dichlorocarbene, generated in situ. byjus.com From a green chemistry standpoint, this method has significant drawbacks, primarily the use of a chlorinated solvent (chloroform) and the generation of chlorinated waste. The reaction can also be highly exothermic, posing process safety challenges. byjus.com Recent improvements have focused on mitigating these issues, for example, by using aqueous ethyl alcohol as a co-solvent, which can improve yields and simplify the purification process by avoiding energy-intensive steam distillation. researchgate.net

The Duff reaction offers an alternative using hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.org The reaction is typically carried out in acidic media like acetic acid or glyceroboric acid. wikipedia.orgecu.edu While it avoids chlorinated reagents, the Duff reaction is often characterized by low yields. ecu.edu Solvent choice has a profound impact on this reaction. A significant modification involves using anhydrous trifluoroacetic acid (TFA) as the solvent, which has been shown to dramatically improve yields and allow the reaction to proceed under milder conditions. mdma.chsemanticscholar.org Although TFA is more effective, it is also more corrosive and expensive, requiring careful consideration for industrial-scale production.

More contemporary methods align better with the principles of green chemistry. One of the most promising is the formylation with paraformaldehyde catalyzed by magnesium chloride and triethylamine . orgsyn.org This method avoids both harsh acids and hazardous solvents. Paraformaldehyde serves as a solid, stable source of formaldehyde, making it safer to handle than gaseous formaldehyde or chloroform. The reaction shows high regioselectivity for the ortho-position and generally produces high yields of the desired salicylaldehyde (B1680747) derivative. orgsyn.org

| Formylation Method | Formyl Source | Solvent/Catalyst System | Key Green Chemistry Considerations | Reference |

| Reimer-Tiemann | Chloroform (CHCl₃) | NaOH / H₂O / Chloroform | Drawbacks: Uses chlorinated solvent; produces chlorinated waste; exothermic. Improvement: Use of aqueous ethanol (B145695) co-solvent. | wikipedia.orgbyjus.comresearchgate.net |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acetic Acid or Glyceroboric Acid | Drawbacks: Generally low yields. Improvement: Trifluoroacetic acid improves yield but is corrosive and costly. | wikipedia.orgmdma.ch |

| MgCl₂-Mediated | Paraformaldehyde | MgCl₂ / Triethylamine (Et₃N) | Advantages: Avoids chlorinated solvents and harsh acids; uses a stable formyl source; high ortho-selectivity and yields. | orgsyn.org |

| Palladium-Catalyzed | tert-Butyl Isocyanide | Pd catalyst / Et₃SiH / DMF | Advantages: Milder conditions; avoids toxic carbon monoxide. Drawbacks: Requires a pre-halogenated substrate; uses a precious metal catalyst. | organic-chemistry.org |

This interactive table provides a comparative overview of different formylation methods for producing this compound, focusing on green chemistry aspects.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity for this compound is essential for its use in subsequent applications. The purification process typically involves a sequence of steps to remove unreacted starting materials (3-tert-butylphenol), isomeric byproducts (such as 2-hydroxy-5-tert-butylbenzaldehyde), and other impurities generated during the synthesis.

The initial step following the reaction is a liquid-liquid extraction workup. After quenching the reaction, the mixture is typically acidified with a dilute mineral acid like HCl. researchgate.net This protonates the phenoxide intermediate, making the product soluble in organic solvents. The product is then extracted from the aqueous phase using an appropriate solvent, such as ethyl acetate (B1210297) or diethyl ether. iastate.edu The combined organic layers are washed with water and brine to remove residual acid and water-soluble impurities, then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before the solvent is removed under reduced pressure.

For the separation of the target aldehyde from isomers and other non-polar impurities, column chromatography is the most widely employed technique. acs.org Silica (B1680970) gel is the standard stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of low to moderate polarity, typically a mixture of a non-polar solvent like n-hexane or heptane (B126788) and a more polar solvent like ethyl acetate (EtOAc) or diethyl ether, is used. The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute the components from the column.

The final step to obtain a highly pure, crystalline product is recrystallization . The crude product obtained after chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture in which the aldehyde has high solubility at elevated temperatures but low solubility at room temperature or below. Upon slow cooling, the purified product crystallizes out, leaving the remaining impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

| Purification Step | Technique | Description | Common Reagents/Solvents |

| 1. Initial Workup | Liquid-Liquid Extraction | The reaction mixture is acidified and the product is extracted into an organic solvent. | Dilute HCl, Ethyl Acetate, Diethyl Ether, Brine, MgSO₄. |

| 2. Primary Purification | Column Chromatography | Separation based on polarity using a silica gel stationary phase. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradients (e.g., 9:1 to 4:1). |

| 3. Final Polishing | Recrystallization | The product is dissolved in a hot solvent and allowed to crystallize upon cooling to remove trace impurities. | Ethanol/Water, Hexane/Ethyl Acetate, Chloroform/Pentane. researchgate.netmdma.ch |

This interactive table outlines the multi-step purification protocol for achieving high-purity this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 3 Hydroxybenzaldehyde and Its Functionalized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-(tert-butyl)-3-hydroxybenzaldehyde, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances.

The full assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through the synergistic use of 2D NMR experiments.

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, three aromatic protons, and the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would display signals for the carbonyl carbon, four quaternary aromatic carbons, three aromatic methine carbons, and the quaternary and methyl carbons of the tert-butyl group. Predicted chemical shifts based on substituent effects are detailed in Table 1.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a clear correlation between the aromatic protons at C5 and C6, which are vicinally coupled.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It allows for the unambiguous assignment of the protonated aromatic carbons (C2, C5, and C6) and the methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, enabling the assignment of non-protonated (quaternary) carbons. Key expected correlations include:

The aldehydic proton (1-CHO) showing correlations to the carbonyl carbon (C=O), as well as the aromatic carbons C1, C2, and C6.

The protons of the tert-butyl group showing correlations to the quaternary carbon of the group, as well as the aromatic carbons C3, C4, and C5.

The aromatic proton H2 correlating with C1, C3, C4, and C6.

These combined techniques allow for a definitive and interlocking assignment of every atom within the molecule's framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted values are based on established substituent effects and data from analogous compounds like 3-hydroxybenzaldehyde (B18108) and 4-tert-butylbenzaldehyde (B1265539).

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 1-CHO | ~9.85 | ~192.5 | C1, C2, C6 |

| 2-H | ~7.35 | ~118.0 | C1, C3, C4, C6 |

| 3-OH | ~5.5-6.5 (variable) | ~156.0 (C3) | C2, C4, C5 |

| 4-tBu | ~1.30 | ~139.0 (C4) | C3, C5 |

| 5-H | ~7.40 | ~125.0 | C1, C3, C4, C(tBu) |

| 6-H | ~7.20 | ~123.0 | C1, C2, C4, C5 |

| tBu (Quaternary C) | - | ~34.5 | - |

| tBu (Methyl CH₃) | ~1.30 | ~30.0 | C4, C(tBu) |

The conformation of this compound is primarily defined by the orientation of the aldehyde group relative to the aromatic ring. Rotation around the C1-CHO single bond gives rise to two planar conformers: O-cis and O-trans, where the carbonyl oxygen is cis or trans, respectively, to the C6-H bond.

For many benzaldehydes, the O-trans conformer is slightly more stable due to reduced steric hindrance. However, the presence of the 3-hydroxyl group introduces the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction would stabilize the O-cis conformation. The actual preferred conformation is determined by the balance of these steric and electronic effects. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could resolve this. An NOE correlation between the aldehydic proton and the H2 proton would suggest a preference for the O-trans conformer, while an NOE to the H6 proton would indicate an O-cis preference.

Dynamic NMR (DNMR) studies are used to investigate molecular processes that occur on the NMR timescale, such as bond rotation. The energy barrier to rotation around the aryl-CHO bond in benzaldehydes can be determined by variable-temperature NMR experiments researchgate.net. At room temperature, this rotation is typically fast, resulting in time-averaged signals. However, at sufficiently low temperatures, the rotation can be slowed down.

If a significant population of both O-cis and O-trans conformers were present and the rotational barrier was high enough, cooling the sample would lead to the broadening of the signals for the ortho protons (H2 and H6), followed by their decoalescence into separate signals for each conformer. By analyzing the spectra at different temperatures, the rate of rotation and the free energy of activation (ΔG‡) for the process can be calculated, providing quantitative insight into the molecule's conformational dynamics researchgate.net. Tautomerism in this molecule (e.g., keto-enol forms) is not expected to be a significant phenomenon under normal conditions.

Vibrational Spectroscopic Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, offering detailed insights into its functional groups and the presence of hydrogen bonding.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. The positions of these bands are sensitive to the molecular environment and electronic effects.

O-H Stretching: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H). In the absence of hydrogen bonding, this appears as a sharp band around 3600 cm⁻¹. However, due to strong intra- and intermolecular hydrogen bonding, it is expected to be observed as a broad and intense band at a lower frequency, typically in the 3400-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations (νC-H) typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the tert-butyl group are expected just below 3000 cm⁻¹ (approx. 2960-2870 cm⁻¹). The aldehydic C-H stretch usually presents as two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ (a Fermi resonance doublet).

C=O Stretching: The aldehyde carbonyl stretch (νC=O) is a very strong and characteristic band in the IR spectrum. For an aromatic aldehyde, it typically appears around 1700 cm⁻¹. Conjugation with the ring and, crucially, intramolecular hydrogen bonding with the adjacent hydroxyl group, are expected to lower this frequency significantly, likely into the 1680-1660 cm⁻¹ range.

Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region.

tert-Butyl Bending: The tert-butyl group exhibits characteristic symmetric and asymmetric bending vibrations, often seen near 1390 cm⁻¹ and 1365 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch (H-bonded) | -OH | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | -C(CH₃)₃ | 2960 - 2870 | Strong |

| C-H Stretch (Aldehyde) | -CHO | 2860 - 2820 and 2760 - 2720 | Weak |

| C=O Stretch (H-bonded) | -CHO | 1680 - 1660 | Very Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium to Strong |

| C-H Bend (t-Butyl) | -C(CH₃)₃ | 1395 - 1365 | Medium |

The presence of both a hydroxyl (hydrogen bond donor) and a carbonyl (hydrogen bond acceptor) group in this compound facilitates the formation of a significant hydrogen-bonding network.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at C3 and the aldehyde at C1 allows for the formation of an intramolecular hydrogen bond. This interaction is a primary determinant of the compound's conformational preference and has distinct spectroscopic consequences. It is directly responsible for the significant red-shift (lowering of frequency) of both the ν(O-H) and ν(C=O) bands from their typical values youtube.com. The strength of this bond influences the magnitude of the shift.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), intermolecular hydrogen bonds can also form. The hydroxyl group of one molecule can interact with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. This leads to the formation of dimers or polymeric chains. Intermolecular hydrogen bonding typically results in further broadening and red-shifting of the ν(O-H) band compared to intramolecular bonding alone quora.com. The extent of intermolecular bonding can be studied by comparing spectra in the solid state (where it is maximized) with spectra in dilute solutions of non-polar solvents (where it is minimized, leaving only the intramolecular effects).

This detailed spectroscopic analysis provides a comprehensive structural and conformational picture of this compound, highlighting the interplay of steric and electronic effects governed by its unique substitution pattern.

Theoretical Vibrational Frequencies and Experimental Correlation

The vibrational properties of this compound are fundamental to its structural characterization. The correlation between theoretical and experimental vibrational frequencies provides a powerful tool for assigning specific molecular motions to observed spectral bands. This analysis is typically performed by combining Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy with quantum chemical calculations, most notably Density Functional Theory (DFT).

DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are employed to calculate the optimized molecular geometry and corresponding vibrational frequencies in the gaseous phase. spectroscopyonline.com These theoretical calculations yield a set of normal modes, each corresponding to a specific molecular vibration. For a precise correlation with experimental data obtained from solid-state samples, scaling factors are often applied to the calculated frequencies to account for intermolecular interactions and systematic errors inherent in the computational model. holycrossngl.edu.in

For this compound, key vibrational modes can be predicted based on its functional groups. Studies on related compounds, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, provide a reference for these assignments. holycrossngl.edu.in The high-frequency region is dominated by the O-H stretching vibration of the hydroxyl group, typically appearing as a broad band in the IR spectrum, and the C-H stretching of the aromatic ring and the aldehyde group. The tert-butyl group contributes characteristic symmetric and asymmetric C-H stretching modes. holycrossngl.edu.in

The carbonyl (C=O) stretching frequency of the aldehyde is a particularly strong and sharp band in the IR spectrum, making it a reliable diagnostic peak. Aromatic C-C stretching vibrations are expected in the 1430-1650 cm⁻¹ region. holycrossngl.edu.in In-plane and out-of-plane bending vibrations for C-H and O-H groups, as well as torsional and deformation modes of the tert-butyl and aldehyde groups, occur at lower frequencies. The correlation between calculated and observed frequencies allows for a detailed assignment of the entire vibrational spectrum, confirming the molecular structure.

Table 1: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in Substituted Hydroxybenzaldehydes Note: The experimental values are representative and based on data from analogous compounds. Actual values for this compound may vary.

| Vibrational Mode | Functional Group | Expected Experimental Wavenumber (cm⁻¹) | Typical Theoretical (DFT/B3LYP) Wavenumber (cm⁻¹) | Vibrational Description |

|---|---|---|---|---|

| ν(O-H) | Hydroxyl | ~3300 - 3500 (broad) | ~3600 - 3700 | O-H stretching |

| ν(C-H) | Aldehyde | ~2820 - 2880 | ~2850 - 2900 | C-H stretching |

| ν(C-H) | tert-Butyl | ~2960 (asym), ~2870 (sym) | ~3000 (asym), ~2900 (sym) | Asymmetric and symmetric C-H stretching |

| ν(C=O) | Aldehyde | ~1670 - 1700 | ~1700 - 1730 | C=O stretching |

| ν(C=C) | Aromatic Ring | ~1580 - 1620 | ~1600 - 1640 | Aromatic ring stretching |

| δ(C-H) | tert-Butyl | ~1365 - 1395 | ~1380 - 1410 | C-H bending (umbrella mode) |

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion (M•+) peak corresponding to its molecular weight. The fragmentation of this molecular ion is governed by the stability of the resulting fragment ions and neutral losses. uni-saarland.de A primary fragmentation pathway for benzaldehydes involves the loss of a hydrogen radical (H•) from the aldehyde group to form a stable benzoyl cation [M-1]⁺. Another common fragmentation is the loss of the entire aldehyde group as a neutral carbon monoxide (CO) molecule, followed by the loss of a hydrogen radical, leading to an [M-29]⁺ ion. miamioh.edu

The presence of the tert-butyl group introduces specific fragmentation channels. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation, resulting in an [M-15]⁺ ion. Subsequent loss of propene (C₃H₆) from this ion can also occur. The fragmentation pattern of the closely related isomer, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), corroborates this, showing a significant peak corresponding to the loss of a methyl radical. nist.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by allowing for the isolation and fragmentation of specific ions from the initial mass spectrum. In an MS/MS experiment, the molecular ion (M•+) or a primary fragment ion of this compound would be selected in the first mass analyzer. This selected "precursor ion" is then subjected to collision-induced dissociation (CID), causing it to break apart into "product ions," which are analyzed in a second mass analyzer.

For instance, selecting the [M-15]⁺ ion (resulting from the loss of a methyl group) as the precursor and subjecting it to CID would generate a secondary fragmentation pattern. This pattern would be characteristic of that specific fragment's structure, providing unambiguous evidence for the initial methyl loss from the tert-butyl group. This technique is crucial for distinguishing between isomers and confirming the connectivity of the molecule.

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the parent molecule and its fragments. HRMS instruments can measure mass-to-charge ratios (m/z) with high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula for a given mass.

For this compound (C₁₁H₁₄O₂), the theoretical exact mass of the molecular ion is 178.0994. An HRMS measurement confirming this exact mass would definitively establish its elemental formula, distinguishing it from other compounds with the same nominal mass. Furthermore, determining the exact masses of key fragments, such as [M-15]⁺ and [M-29]⁺, confirms their respective elemental compositions (C₁₀H₁₁O₂⁺ and C₁₀H₁₁O⁺), thereby validating the proposed fragmentation pathways.

Table 2: Proposed Key Fragments for this compound in Mass Spectrometry

| Ion | Proposed Formula | Theoretical Exact Mass (m/z) | Description of Loss |

|---|---|---|---|

| [M]•+ | C₁₁H₁₄O₂•+ | 178.0994 | Molecular Ion |

| [M-1]⁺ | C₁₁H₁₃O₂⁺ | 177.0916 | Loss of H• from aldehyde |

| [M-15]⁺ | C₁₀H₁₁O₂⁺ | 163.0759 | Loss of •CH₃ from tert-butyl group |

| [M-29]⁺ | C₁₀H₁₁O⁺ | 147.0810 | Loss of •CHO group |

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of the parent compound may not be readily available, the study of its functionalized derivatives offers crucial insights into molecular conformation, crystal packing, and the nature of intermolecular interactions that govern the formation of supramolecular architectures.

In the crystalline state, derivatives of this compound would adopt conformations that minimize steric hindrance and maximize favorable intermolecular interactions. The planarity of the benzaldehyde (B42025) moiety is a key feature, though slight torsions of the aldehyde and hydroxyl groups relative to the aromatic ring can occur to accommodate packing forces. The bulky tert-butyl group significantly influences how molecules pack in the crystal lattice, often preventing simple, co-planar stacking arrangements.

Crystal structures of various substituted benzaldehyde derivatives have demonstrated that molecules are often linked by a network of intermolecular interactions, leading to the formation of one-, two-, or three-dimensional assemblies. The specific packing arrangement is highly dependent on the nature and position of the substituents on the aromatic ring.

The crystal engineering of benzaldehyde derivatives is largely dictated by the predictable formation of hydrogen bonds and other non-covalent interactions, which act as "supramolecular synthons." nih.gov A supramolecular synthon is a structural unit within a crystal in which molecules are held together by these recognizable and robust interactions.

For derivatives of this compound, the hydroxyl group is a strong hydrogen bond donor, while the aldehyde's carbonyl oxygen is an effective hydrogen bond acceptor. This combination predictably leads to the formation of strong O-H···O=C hydrogen bonds. These interactions can link molecules into chains or dimers. For example, in the crystal structure of 2,3,4-trihydroxybenzaldehyde, molecules interact through a variety of O–H···O hydrogen bonds to form a complex network. researchgate.net

Table 3: Common Supramolecular Synthons in Hydroxybenzaldehyde Derivatives

| Synthon Type | Interacting Groups | Description | Typical Resulting Motif |

|---|---|---|---|

| Strong Hydrogen Bond | -OH (donor) and C=O (acceptor) | Forms robust connections between molecules. | Chains, Dimers |

| Weak Hydrogen Bond | Aromatic C-H (donor) and C=O (acceptor) | Contributes to the stability and directionality of packing. | Cross-linking of chains or layers |

| π-π Stacking | Aromatic Rings | Face-to-face or offset stacking of phenyl rings. | Columnar stacks |

| C-H···π Interaction | Alkyl/Aromatic C-H and Aromatic Ring | A C-H bond points towards the face of a π-system. | Herringbone patterns, T-shaped arrangements |

Polymorphism and Crystallization Engineering

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific research on the polymorphism and crystallization engineering of this compound. While studies on the polymorphic forms of related compounds, such as 4-hydroxybenzaldehyde (B117250) and 3,5-di-tert-butyl-2-hydroxybenzaldehyde, are documented, similar investigations into this compound have not been reported. nih.govresearchgate.net

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit distinct physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability. The controlled crystallization, or crystallization engineering, of a compound is the process by which specific polymorphic forms are selectively produced.

The lack of published data for this compound means that there is currently no scientific basis to discuss the existence of its polymorphs, the conditions under which different crystalline forms might be obtained, or the techniques that could be employed for its crystallization engineering. Consequently, data tables detailing crystallographic information, research findings on polymorphic transitions, or comparisons of the properties of different polymorphs for this specific compound cannot be provided.

Further research would be necessary to determine if this compound exhibits polymorphism and to explore the methods for controlling its crystallization. Such studies would typically involve recrystallization experiments using a variety of solvents and conditions, followed by analysis using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to identify and characterize any resulting polymorphic forms.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 3 Hydroxybenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows 4-(tert-butyl)-3-hydroxybenzaldehyde to participate in a wide array of addition and condensation reactions, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

While specific studies on nucleophilic additions to this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of other substituted benzaldehydes. The presence of the electron-donating hydroxyl group and the bulky tert-butyl group can influence the rate and equilibrium of these reactions.

Common nucleophiles that readily add to aromatic aldehydes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and bisulfite ions. For instance, the reaction with hydrogen cyanide would be expected to form a cyanohydrin, a versatile intermediate in organic synthesis.

Table 1: Examples of Nucleophilic Addition Reactions on Substituted Benzaldehydes

| Nucleophile | Reagent | Product Type | Reference |

| Cyanide | HCN / KCN | Cyanohydrin | unacademy.com |

| Grignard Reagent | RMgX | Secondary Alcohol | General Textbook Knowledge |

| Organolithium | RLi | Secondary Alcohol | General Textbook Knowledge |

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry, and the aldehyde functionality of this compound serves as an excellent electrophile in these transformations.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. tandfonline.comtue.nl For this compound, this reaction would typically proceed by deprotonation of the active methylene compound to form a carbanion, which then attacks the aldehyde carbonyl. Subsequent dehydration yields a stable α,β-unsaturated product. The reaction is often carried out in the presence of catalysts like piperidine (B6355638) or potassium phosphate. tandfonline.comnih.gov

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgmasterorganicchemistry.commnstate.edu The reaction involves a phosphorus ylide, which acts as a nucleophile, attacking the aldehyde carbonyl to form a betaine (B1666868) intermediate. This intermediate then collapses to form an oxaphosphetane, which fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

The Aldol condensation , another vital carbon-carbon bond-forming reaction, can occur between two aldehyde molecules or an aldehyde and a ketone. In a crossed-aldol condensation involving this compound, it would react with an enolizable ketone or another aldehyde in the presence of a base or acid catalyst. The reaction proceeds through the formation of an enolate which then acts as a nucleophile.

Table 2: Examples of Condensation Reactions with Substituted Hydroxybenzaldehydes

| Reaction Type | Reactant | Catalyst/Reagents | Product Type | Reference |

| Knoevenagel | Malonic Acid | Piperidine/Pyridine (B92270) | Cinnamic acid derivative | tandfonline.com |

| Wittig | (Carbethoxymethylene)triphenylphosphorane | Base (e.g., NaH) | Cinnamate ester derivative | organic-chemistry.org |

| Etherification/Wittig (One-pot) | Alkyl halide, (Carbomethoxymethylene)triphenylphosphorane | KOH, DMSO | Alkoxycinnamate ester | analis.com.my |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of the aldehyde to the corresponding carboxylic acid, 4-(tert-butyl)-3-hydroxybenzoic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), and Tollens' reagent ([Ag(NH3)2]+). wikipedia.org The choice of oxidant is crucial to avoid unwanted side reactions, such as oxidation of the phenolic hydroxyl group or the aromatic ring. A process for the oxidation of substituted p-cresols to hydroxybenzaldehydes suggests that further oxidation to the carboxylic acid is a competing reaction. google.com

Reduction of the aldehyde functionality to a primary alcohol, (4-(tert-butyl)-3-hydroxyphenyl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. NaBH4 is a milder reagent and is often preferred for its chemoselectivity, as it will not typically reduce other functional groups that might be present in more complex molecules. The synthesis of a tert-butyl-hydroxylated derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) has been reported, which involves a reduction step of a related lactone to a diol using NaBH4. nih.gov

Table 3: Oxidation and Reduction of Substituted Hydroxybenzaldehydes

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Oxidation | KMnO4, H2SO4 | Carboxylic Acid | google.com |

| Oxidation | HBr-DMSO | Aldehyde (from substituted cresol) | nih.gov |

| Reduction | NaBH4 | Primary Alcohol | nih.gov |

| Reduction | LiAlH4 | Primary Alcohol | General Textbook Knowledge |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound imparts acidic properties to the molecule and provides a site for further functionalization through reactions such as deprotonation, etherification, and esterification.

Deprotonation and Salt Formation

The hydroxyl group attached to the aromatic ring is weakly acidic and can be deprotonated by a suitable base to form a phenoxide salt. The pKa of 3-hydroxybenzaldehyde (B18108) is approximately 8.98, indicating it is a stronger acid than phenol (B47542) itself (pKa ≈ 10). wikipedia.orguni.lu This increased acidity is due to the electron-withdrawing effect of the aldehyde group, which stabilizes the resulting phenoxide ion through resonance.

The formation of the phenoxide is a crucial first step in many reactions involving the hydroxyl group, as the negatively charged oxygen is a much stronger nucleophile than the neutral hydroxyl group. Common bases used for deprotonation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH).

Table 4: Acidity of Phenolic Compounds

| Compound | pKa | Reference |

| Phenol | ~10 | uni.lu |

| 3-Hydroxybenzaldehyde | 8.98 | wikipedia.org |

| 4-Hydroxybenzaldehyde (B117250) | 7.61 | lookchem.com |

Etherification and Esterification Reactions

The phenoxide ion generated upon deprotonation can readily undergo etherification via the Williamson ether synthesis. analis.com.my This reaction involves the nucleophilic attack of the phenoxide on an alkyl halide or other suitable electrophile to form an ether. For example, reaction with an alkyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetone (B3395972) would yield the corresponding alkoxybenzaldehyde derivative. A one-pot procedure for the O-alkylation of hydroxybenzaldehydes followed by a Wittig reaction has been described, highlighting the utility of this transformation. analis.com.my

Table 5: Functionalization of the Phenolic Hydroxyl Group in Substituted Hydroxybenzaldehydes

| Reaction Type | Reagent(s) | Product Type | Reference |

| Etherification (Williamson) | Alkyl halide, K2CO3 | Alkoxybenzaldehyde | analis.com.my |

| Esterification | Acid chloride, Pyridine | Phenyl ester | General Textbook Knowledge |

| Esterification | Acid anhydride (B1165640), Base | Phenyl ester | General Textbook Knowledge |

Ortho- and Para-Functionalization via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings, where an electrophile replaces an atom, typically hydrogen, on the ring. thermofisher.com The regioselectivity of this reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. masterorganicchemistry.com In the case of this compound, the aromatic ring bears three substituents: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a tert-butyl (-C(CH₃)₃) group.

The directing effects of these groups are well-established:

Hydroxyl (-OH) group: A strongly activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Aldehyde (-CHO) group: A deactivating group that directs incoming electrophiles to the meta position. masterorganicchemistry.com

tert-Butyl (-C(CH₃)₃) group: A weakly activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgnumberanalytics.com

The positions on the benzene ring are numbered as follows: C1-CHO, C2-H, C3-OH, C4-t-Bu, C5-H, and C6-H. The powerful activating and directing effect of the hydroxyl group at the C3 position is the dominant influence on the regioselectivity of EAS reactions. The -OH group strongly activates the positions ortho to it (C2 and C6) and para to it (C5). However, the tert-butyl group occupies the C4 position, so the primary sites for electrophilic attack are C2 and C6.

The aldehyde group deactivates the ring, particularly at its own ortho (C2, C6) and para (C4) positions, through its electron-withdrawing nature. leah4sci.com The tert-butyl group, being an ortho, para-director, activates the C3 and C5 positions.

When considering the combined influence, the hydroxyl group's strong activation of the C2 and C6 positions overcomes the deactivating influence of the aldehyde group at those same positions. Attack at C2 is sterically hindered by the adjacent bulky aldehyde group. Therefore, electrophilic functionalization is most likely to occur at the C6 position, which is ortho to the strongly activating hydroxyl group and relatively less sterically hindered. Functionalization at C5, while meta to the deactivating aldehyde and ortho to the weakly activating tert-butyl group, is less favored due to the overwhelming directing power of the hydroxyl group towards C2 and C6. Thus, functionalization occurs primarily at the positions ortho to the hydroxyl group.

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group, positioned at C4 on the benzaldehyde (B42025) ring, exerts significant influence over reaction outcomes through both its physical size and its electronic characteristics.

The most prominent feature of the tert-butyl group is its substantial steric bulk. numberanalytics.com This size can physically impede the approach of reagents to nearby positions on the aromatic ring, a phenomenon known as steric hindrance. libretexts.orgnumberanalytics.com In the context of this compound, the tert-butyl group at C4 sterically shields the adjacent C3 and C5 positions. While the C3 position is already substituted with a hydroxyl group, any reaction involving this group could be influenced. The primary steric effect is on the C5 position, where the bulky group can hinder the approach of an electrophile, even if electronically favorable under certain conditions.

This steric hindrance can alter reaction selectivity. For instance, in electrophilic aromatic substitution reactions on tert-butylbenzene, the ratio of para to ortho substitution is significantly higher than in toluene. libretexts.org The bulky tert-butyl group makes attack at the adjacent ortho positions less favorable, leading to a preference for the more accessible para position. libretexts.orgnumberanalytics.com For this compound, this steric effect reinforces the electronic preference for substitution at C6 over C2, as the C2 position is flanked by the aldehyde group and the C6 position is less encumbered. In reactions involving other parts of the molecule, such as the aldehyde or hydroxyl group, the tert-butyl group can influence the conformational preferences of the molecule, potentially affecting the accessibility of these functional groups. csic.es

| Substituent | Nature | Directing Effect | Relative Rate of Nitration (vs. Benzene) | Product Distribution (Nitration) |

|---|---|---|---|---|

| -H | - | - | 1 | - |

| -OH | Strongly Activating | Ortho, Para | 1000 | ~50% ortho, ~50% para |

| -C(CH₃)₃ | Weakly Activating | Ortho, Para | 16 | 16% ortho, 8% meta, 75% para libretexts.org |

| -CHO | Strongly Deactivating | Meta | 0.003 | 19% ortho, 72% meta, 9% para |

Electronically, the tert-butyl group acts as a weak electron-donating group primarily through an inductive effect and hyperconjugation. nih.gov This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles—an activating effect. libretexts.org

Multi-Component Reactions (MCRs) Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a cornerstone of efficient and green chemistry. nih.gov Aromatic aldehydes are versatile building blocks in many MCRs for the synthesis of complex molecular architectures. rsc.org

This compound is a suitable aldehyde component for various MCRs, notably in the synthesis of substituted 4H-pyran frameworks. The synthesis of 2-amino-4H-pyrans is a well-documented MCR that typically involves the one-pot reaction of an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate (B1235776) or dimedone). nih.govgrowingscience.com

The general reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence. nih.gov First, the aldehyde (this compound) reacts with the active methylene compound in a Knoevenagel condensation to form a dicyanostyrene intermediate. This is followed by a Michael addition of the enolate derived from the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization and subsequent tautomerization to yield the stable 4H-pyran ring system. This methodology allows for the rapid construction of diverse and potentially bioactive heterocyclic compounds from simple precursors. nih.govresearchgate.net

The efficiency of MCRs for synthesizing 4H-pyrans is often significantly enhanced by a catalyst. mdpi.com A wide array of catalysts has been employed for this transformation, ranging from simple bases like piperidine to more sophisticated systems like neodymium(III) oxide or supported catalysts. researchgate.netmjbas.com The choice of catalyst can dramatically affect reaction times, yields, and the environmental impact of the procedure. growingscience.com For instance, the use of recyclable, heterogeneous catalysts aligns with the principles of green chemistry by simplifying product purification and allowing for catalyst reuse. mdpi.commjbas.com

The mechanism generally begins with the catalyst, often a base, facilitating the Knoevenagel condensation between the aldehyde and malononitrile. growingscience.com The same catalyst then promotes the formation of an enolate from the β-ketoester, which acts as the nucleophile in the subsequent Michael addition. The final intramolecular cyclization to form the pyran ring is also often accelerated by the catalyst. Research in this area focuses on developing catalysts that are not only highly efficient but also inexpensive, stable, and environmentally benign. growingscience.commjbas.com

| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Nd₂O₃ | Solvent-free, 80°C | 45 min | 93 | mjbas.com |

| KOH-loaded CaO | Solvent-free, 60°C | 10 min | 92 | growingscience.com |

| Piperazine | Ethanol (B145695), Reflux | 2-3 h | 85-95 | researchgate.net |

| Al₂O₃ | Solvent-free, 60°C | 3 h | 50 | growingscience.com |

| No Catalyst | Solvent-free, 80°C | 12 h | Trace | mjbas.com |

The data in this table represents typical results for the synthesis of 4H-pyrans using various benzaldehydes as starting materials and is illustrative of catalyst performance for this class of reaction.

Scope and Limitations of MCRs with Varied Reactants

The utility of this compound in multicomponent reactions (MCRs) is defined by its reactivity with a diverse set of reactants, leading primarily to the synthesis of complex heterocyclic scaffolds. The inherent electronic and steric properties of the aldehyde, namely the electron-donating tert-butyl group at the C4 position and the hydroxyl group at the C3 position, play a significant role in dictating the scope and limitations of these reactions.

A prominent example of an MCR involving substituted benzaldehydes is the one-pot condensation with active methylene compounds and a β-dicarbonyl compound for the synthesis of 4H-pyran derivatives. Investigations into this reaction provide insight into how the substituents on the aromatic ring of the aldehyde influence the reaction's success and yield.

Scope of the Reaction:

The MCR of an aromatic aldehyde, an active methylene nitrile (like malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate) is a versatile method for creating densely functionalized 4H-pyrans. The reaction generally accommodates a wide range of substituted benzaldehydes.

Research has shown that benzaldehydes bearing electron-donating groups, such as a tert-butyl group at the para-position, participate effectively in this transformation, often resulting in high product yields. For instance, in a three-component reaction of an aldehyde, malononitrile, and ethyl acetoacetate, 4-tert-butylbenzaldehyde (B1265539) has been shown to produce the corresponding 4H-pyran derivative in excellent yield. researchgate.net Similarly, the presence of a hydroxyl group at the meta-position, as seen in 3-hydroxybenzaldehyde, is also well-tolerated, leading to good yields of the desired product. researchgate.net

Given these findings, it can be inferred that this compound is a highly suitable substrate for this type of MCR. The combined electron-donating effects of the tert-butyl and hydroxyl groups likely enhance the electrophilicity of the carbonyl carbon upon protonation or coordination with a catalyst, facilitating the initial Knoevenagel condensation with the active methylene compound, which is a key step in the reaction mechanism.

The table below summarizes the performance of various substituted benzaldehydes in a representative three-component synthesis of 4H-pyrans, illustrating the broad scope of this reaction.

| Aldehyde Reactant | Active Methylene Compound | β-Dicarbonyl Compound | Product Yield (%) |

| 4-(tert-Butyl)benzaldehyde | Malononitrile | Ethyl Acetoacetate | 94 |

| 3-Hydroxybenzaldehyde | Malononitrile | Ethyl Acetoacetate | 85 |

| 4-Chlorobenzaldehyde | Malononitrile | Ethyl Acetoacetate | 95 |

| 4-Nitrobenzaldehyde | Malononitrile | Ethyl Acetoacetate | 92 |

| Benzaldehyde | Malononitrile | Ethyl Acetoacetate | 90 |

This table is generated based on data reported for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylate derivatives. researchgate.net

Limitations:

Despite the broad scope, certain limitations are observed based on the substitution pattern of the aldehyde reactant. The efficiency of the MCR can be diminished by steric hindrance or specific electronic effects. For example, aldehydes that have bulky substituents or strong electron-withdrawing groups located at the ortho position relative to the aldehyde group tend to provide lower yields. researchgate.net This is attributed to the steric clash hindering the approach of the nucleophiles to the carbonyl carbon.

While the 3-hydroxy group in this compound is not in the ortho position and is generally favorable for the reaction, its acidity could potentially interfere with certain base-catalyzed MCRs if not carefully controlled. However, in many documented cases, such as the synthesis of 4H-pyrans, this is not a significant impediment. researchgate.net The primary limitations for MCRs involving this aldehyde would likely arise from the choice of other reactants or reaction conditions that are incompatible with the phenolic hydroxyl group or the bulky tert-butyl group.

Applications of 4 Tert Butyl 3 Hydroxybenzaldehyde As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

4-(Tert-butyl)-3-hydroxybenzaldehyde, more systematically named 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its aldehyde and hydroxyl functional groups, along with the sterically hindering tert-butyl groups, provide a unique platform for constructing intricate molecular architectures.

Ligands for Coordination Chemistry

The aldehyde functionality of this compound is readily condensed with primary amines to form Schiff base ligands. These ligands, characterized by the presence of an imine (-C=N-) group, are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

The resulting Schiff base ligands are often polydentate, meaning they can bind to a central metal ion through multiple donor atoms, typically nitrogen and oxygen. The presence of the bulky tert-butyl groups can influence the coordination geometry and the steric environment around the metal center, which in turn can affect the chemical and physical properties of the resulting metal complexes. These properties include their catalytic activity, magnetic behavior, and electronic spectra.

For instance, Schiff base ligands derived from salicylaldehyde (B1680747) and its derivatives are known to form complexes with various transition metals. While specific crystal structures of complexes derived directly from this compound are not extensively detailed in the provided search results, the general principles of Schiff base coordination chemistry apply. The characterization of such complexes typically involves techniques like elemental analysis, FTIR, UV-Vis, and ¹H NMR spectroscopy to confirm the structure and coordination mode.

Table 1: Examples of Schiff Base Ligands and their Potential in Coordination Chemistry

| Amine Precursor | Resulting Schiff Base Type | Potential Metal Complexes |

| Diamines (e.g., ethylenediamine) | Tetradentate (N₂O₂) Ligand | Can form complexes with Cu(II), Ni(II), Co(II), etc. |

| Aromatic Amines (e.g., aniline) | Bidentate (NO) Ligand | Can coordinate to a variety of transition metal ions. |

Monomers for Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of certain polymers. A notable example is its use in the preparation of biodegradable polyazomethine hydrogels. nih.gov Polyazomethines, also known as polyimines or poly(Schiff base)s, are polymers containing the azomethine linkage (-CH=N-) in their backbone.

The synthesis of these polymers often involves a polycondensation reaction between a dialdehyde (B1249045) and a diamine. In the case of the hydrogels mentioned, 3,5-di-tert-butyl-4-hydroxybenzaldehyde reacts with melamine (B1676169) through an oxidative polymerization reaction. nih.gov The resulting polymers can exhibit interesting properties such as biodegradability, which makes them attractive for biomedical applications. The specific properties of the resulting polyazomethines can be tuned by the choice of the diamine and the substituents on the aldehyde.

Table 2: Polyazomethine Synthesis from 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

| Co-monomer | Polymer Type | Potential Applications |

| Melamine | Polyazomethine Hydrogel | Biodegradable materials, drug delivery nih.gov |

Chiral Auxiliaries and Catalysts

The use of this compound as a direct precursor for chiral auxiliaries or catalysts is not well-documented in the provided search results. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. Similarly, chiral catalysts are used in smaller amounts to accelerate a chemical reaction and induce chirality in the product.

While derivatives of salicylaldehydes can be employed in the synthesis of chiral ligands for asymmetric catalysis, there are no specific examples in the search results that detail the use of this compound for this purpose. The development of chiral catalysts often involves the introduction of stereogenic centers, which is not an inherent feature of this compound itself. Therefore, its role in this area of synthesis appears to be limited or not widely reported.

Integration into Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. While the direct application of this compound in the construction of complex supramolecular architectures is not explicitly detailed in the search results, its structural features suggest potential in this field.

Design and Synthesis of Molecular Cages and Frameworks

Molecular cages are discrete, three-dimensional structures with an internal cavity that can encapsulate guest molecules. Their synthesis often relies on the principles of self-assembly, where complementary building blocks react to form the final cage structure. Salicylaldehyde derivatives are known precursors for the synthesis of molecular cages, often through the formation of imine bonds with triamines to create [2+3] or [4+6] cage structures. acs.org

Although no specific examples of molecular cages synthesized directly from this compound were found in the provided search results, its structural similarity to other salicylaldehydes suggests its potential as a building block for such architectures. The bulky tert-butyl groups could be exploited to control the size and shape of the resulting cage's cavity and to influence its solubility and packing in the solid state.

Non-Covalent Interactions in Self-Assembly Processes

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are the driving forces behind the self-assembly of molecules into larger, ordered structures. The hydroxyl and aldehyde groups of this compound and its derivatives can participate in hydrogen bonding.

For instance, in the crystal structures of Schiff bases derived from substituted benzaldehydes, intramolecular and intermolecular hydrogen bonds play a crucial role in determining the molecular conformation and the packing of the molecules in the crystal lattice. The aromatic ring can also participate in π-π stacking interactions. While a detailed analysis of the non-covalent interactions in the self-assembly of this compound derivatives is not provided in the search results, the fundamental principles of crystal engineering suggest that these interactions would be key in directing the formation of specific supramolecular architectures.

Role in the Development of Functional Organic Materials

The exploration of this compound in the realm of functional organic materials is not well-established. Theoretical potential exists for its incorporation into various molecular frameworks, but concrete examples and detailed studies are not readily found.

In the synthesis of fluorescent probes and dyes, benzaldehyde (B42025) derivatives are common starting materials. They can undergo condensation reactions with various nucleophiles to form extended π-conjugated systems, which are often the basis for fluorescent molecules. For instance, the formation of Schiff bases or chalcones can lead to compounds with significant fluorescent properties. However, specific instances of this compound being utilized for these purposes are not prominently reported. The electronic and steric effects of the tert-butyl group at the para position and the hydroxyl group at the meta position relative to the aldehyde could influence the photophysical properties of any resulting dyes, but this remains a largely unexplored area.

Benzaldehyde derivatives can serve as precursors to materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs). The related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, has been noted for its use in OLED materials. This suggests that isomers like this compound could theoretically be investigated for similar purposes. The tert-butyl group can enhance solubility and prevent aggregation, which are desirable properties for materials used in thin-film devices. However, a clear research trajectory for this compound in this field has not been established.

The derivatization of benzaldehydes into Schiff bases is a common strategy for creating chemical sensors. These Schiff bases can act as ligands that exhibit a change in their optical or electronic properties upon binding to specific analytes. While the synthesis of Schiff bases from various benzaldehydes is a well-known chemical transformation, the application of derivatives of this compound in sensing platforms is not extensively documented. The specific binding affinities and selectivity of such potential sensors would be dependent on the final molecular structure, which remains a subject for future investigation.

Computational and Theoretical Investigations of 4 Tert Butyl 3 Hydroxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. northwestern.edu These calculations provide detailed information about the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It is favored for its balance of accuracy and computational efficiency, making it suitable for studying the ground state properties of medium-sized organic molecules like 4-(tert-butyl)-3-hydroxybenzaldehyde. scirp.org DFT calculations are used to determine optimized molecular geometries, energies, and various electronic properties. mdpi.com

Typical ground state properties calculated using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, include bond lengths, bond angles, dipole moment, and total energy. mdpi.comijaresm.com For this compound, the geometry optimization would reveal the most stable arrangement of its atoms, taking into account the steric bulk of the tert-butyl group and the electronic interactions between the hydroxyl and aldehyde groups. The molecular electrostatic potential (MEP) surface can also be calculated to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com For instance, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich regions. mdpi.com

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -653.12 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| O-H Bond Length (Å) | 0.97 |

Note: The data in the table are representative values based on calculations for similar substituted benzaldehydes and serve as an illustrative example.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. nih.gov Methods such as Configuration Interaction Singles (CIS), Complete Active Space Self-Consistent Field (CASSCF), and second-order Møller–Plesset perturbation theory (MP2) are employed to study the properties of molecules in their electronic excited states. nih.gov Time-dependent density functional theory (TD-DFT) is also a common and computationally efficient method for studying excited states. researchgate.net